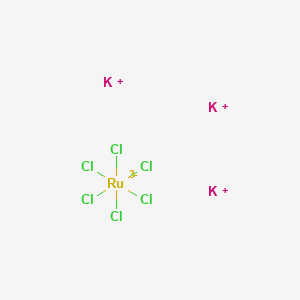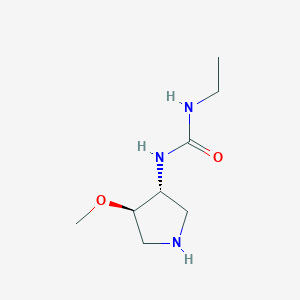
1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea is a synthetic organic compound with a molecular formula of C₉H₁₈N₂O₂ It is characterized by the presence of a pyrrolidine ring substituted with a methoxy group and a urea moiety
準備方法
The synthesis of 1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol as the nucleophile.
Formation of the Urea Moiety: The urea moiety is formed by reacting the pyrrolidine derivative with an isocyanate or a carbodiimide under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.
科学的研究の応用
1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea can be compared with other similar compounds, such as:
1-Ethyl-3-((3R,4R)-4-hydroxypyrrolidin-3-yl)urea: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
1-Ethyl-3-((3R,4R)-4-aminopyrrolidin-3-yl)urea:
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it valuable for various research and industrial purposes.
特性
分子式 |
C8H17N3O2 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
1-ethyl-3-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea |
InChI |
InChI=1S/C8H17N3O2/c1-3-10-8(12)11-6-4-9-5-7(6)13-2/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12)/t6-,7-/m1/s1 |
InChIキー |
DNSNIORUJNTUIE-RNFRBKRXSA-N |
異性体SMILES |
CCNC(=O)N[C@@H]1CNC[C@H]1OC |
正規SMILES |
CCNC(=O)NC1CNCC1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


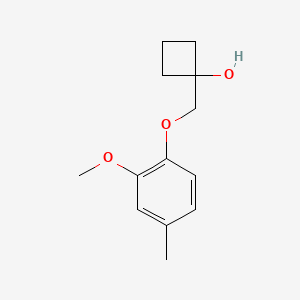
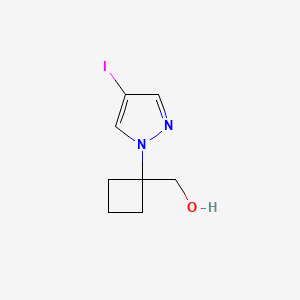
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13345070.png)

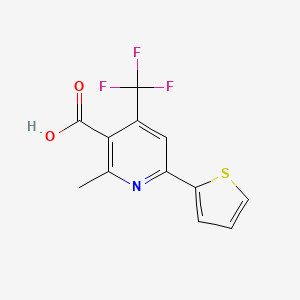
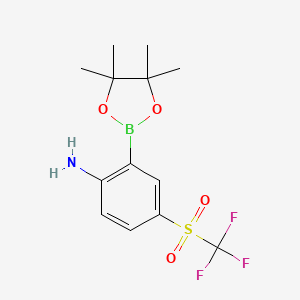
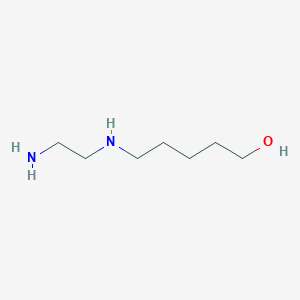
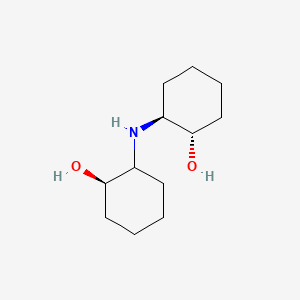
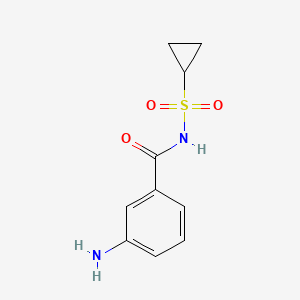
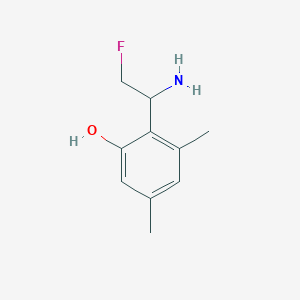
![1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13345119.png)
![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)

